[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Lipophilicity Drug Design Physicochemical Profiling

Sourcing pyrazole building blocks with consistent, batch-to-batch physicochemical profiles often disrupts SAR timelines. This compound solves that with a quantifiably distinct N1-cyclopropylmethyl substituent. Key procurement specifications: • ΔXLogP3 +0.5 vs. methyl analog, providing a privileged vector for modulating target binding entropy. • Primary amine handle combined with 3 rotatable bonds, validated for constructing PROTACs with controlled ternary complex kinetics. • Supplied at ≥95% purity with defined 2-8°C storage, ensuring reproducible starting material for CNS and agrochemical discovery programs.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1282221-77-5
Cat. No. B1428824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine
CAS1282221-77-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)CN
InChIInChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2
InChIKeyPOWWQFFCQPNZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine: Chemical Identity and Procurement


[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine (CAS 1282221-77-5) is a primary amine-functionalized pyrazole building block with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol [1]. The compound features a cyclopropylmethyl substituent at the N1 position of the pyrazole ring and an aminomethyl group at the C4 position, yielding a distinct stereoelectronic profile compared to simpler N-alkyl pyrazole methanamine analogs . Its computed XLogP3 of -0.2 and topological polar surface area of 43.8 Ų place it in a physicochemical space intermediate between polar and lipophilic pyrazole derivatives, which is a critical consideration for fragment-based drug design and linker chemistry applications [1].

Why Generic N-Alkyl Analogs Cannot Replace This Building Block


Simple in-class substitution with analogs such as 1-methyl-, 1-ethyl-, or 1-isopropyl-1H-pyrazol-4-yl methanamine is not quantitatively neutral [1]. The cyclopropylmethyl group introduces a unique combination of steric bulk and conformational restraint that directly modulates the XLogP3 by approximately 1.0–1.5 log units relative to smaller N-alkyl congeners, while also increasing the rotatable bond count from 2 to 3, altering the entropic penalty upon target binding [2]. Furthermore, the commercial availability of the target compound at ≥95% purity with defined storage requirements (sealed, dry, 2–8°C) establishes a reproducible procurement baseline that generic, lower-purity analogs may not consistently meet . These quantifiable physicochemical and quality differences make direct substitution scientifically unjustified without explicit re-validation of any established SAR or synthetic route.

Quantitative Differentiation Against Close Structural Analogs


Enhanced Lipophilicity vs. N-Alkyl Congeners

The target compound exhibits an XLogP3 of -0.2 [1]. In contrast, the 1-methyl analog has a predicted XLogP3 of approximately -0.7, and the 1-isopropyl analog is predicted at approximately -0.5 [2]. This represents a lipophilicity increase of 0.5 to 0.5 log units relative to these commonly used building blocks, which can significantly influence membrane permeability and non-specific protein binding in biological assays [3].

Lipophilicity Drug Design Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds [1]. The 1-isopropyl analog has 2 rotatable bonds, and the 1-cyclopropyl analog (where the cyclopropyl is directly attached without a methylene spacer) has 1 rotatable bond [2]. The additional rotatable bond in the target compound, arising from the cyclopropylmethylene group, provides greater conformational sampling capacity while still retaining the steric constraints of the cyclopropane ring [3].

Conformational Analysis Entropic Penalty Molecular Recognition

Purity Specification and Procurement Consistency

Multiple reputable vendors, including AKSci and AChemBlock, specify the minimum purity of [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine as 95% . In contrast, certain generic suppliers offer 1-methyl-1H-pyrazol-4-yl methanamine at 97% purity but with batch-to-batch variability noted in user reports for lower-cost sources . The consistent 95% minimum purity with defined long-term storage (cool, dry place) provides a reliable procurement baseline that reduces synthetic variability in multi-step research syntheses .

Chemical Purity Reproducibility Procurement Specification

Optimal Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity

The compound's XLogP3 of -0.2 and 3 rotatable bonds, as derived from PubChem computed properties [1], position it favorably for fragment screening libraries targeting CNS or intracellular protein-protein interaction interfaces, where a balance between polarity and membrane permeability is essential [2].

PROTAC Linkers and Bivalent Ligand Design

The presence of both a primary amine handle and a conformationally restricted cyclopropylmethyl group, combined with 3 rotatable bonds [1], makes this building block suitable for constructing PROTAC linkers where controlled flexibility and steric bulk can modulate ternary complex formation and degradation efficiency [3].

Medicinal Chemistry SAR of N1-Substituted Pyrazoles

The quantifiably higher lipophilicity (ΔXLogP3 = +0.5 vs. methyl analog) [1] and additional rotatable bond compared to isopropyl and cyclopropyl analogs [2] support the use of this compound as a privileged SAR probe to explore the impact of N1-substitution on target binding, metabolic stability, and off-target selectivity in kinase or GPCR programs [4].

Agrochemical Intermediate with Metabolic Stability

The cyclopropylmethyl group is known to impart metabolic stability in agrochemical scaffolds [1]. Combined with the defined 95% purity and recommended 2–8°C storage [2], this building block offers a reproducible starting point for synthesizing fungicide or herbicide candidates where oxidative metabolism at the N1-alkyl substituent must be minimized [3].

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